molecular formula C12H22N4 B13632370 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine

Katalognummer: B13632370
Molekulargewicht: 222.33 g/mol
InChI-Schlüssel: CQTQAQXFVYJOMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine is a chemical compound that features a triazole ring substituted with dimethyl groups and an ethylcyclohexanamine moiety

Vorbereitungsmethoden

The synthesis of 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the ethylcyclohexanamine group via substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The triazole ring and the ethylcyclohexanamine moiety can undergo nucleophilic or electrophilic substitution reactions, forming various derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are carefully controlled to achieve desired products.

Wissenschaftliche Forschungsanwendungen

1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The ethylcyclohexanamine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine can be compared with similar compounds such as:

    1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazine: This compound also features a triazole ring but has a piperazine moiety instead of an ethylcyclohexanamine group.

    1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl-4-phenylpiperazine: Similar in structure but with a phenyl group attached to the piperazine ring.

    1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl-2-(4-methoxybenzyl)-3-(3-thienylmethyl)guanidine: This compound has additional functional groups that confer different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of the triazole ring and the ethylcyclohexanamine moiety, which may result in distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C12H22N4

Molekulargewicht

222.33 g/mol

IUPAC-Name

1-(4,5-dimethyl-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine

InChI

InChI=1S/C12H22N4/c1-4-10-5-7-12(13,8-6-10)11-15-14-9(2)16(11)3/h10H,4-8,13H2,1-3H3

InChI-Schlüssel

CQTQAQXFVYJOMY-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCC(CC1)(C2=NN=C(N2C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.